2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide
Description
2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core modified with a sulfone group (2,2-dioxido) and a methyl substituent at position 3. The structure is further functionalized with an ethyl-linked acetamide side chain bearing a cyclopropyl group. Crystallographic analysis of such compounds often employs programs like SHELX for structure determination and refinement, underscoring its reliability in resolving complex heterocyclic systems .
Properties
IUPAC Name |
2-cyclopropyl-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-16-12-4-2-3-5-13(12)17(21(16,19)20)9-8-15-14(18)10-11-6-7-11/h2-5,11H,6-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTKIWOJSUUPMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide typically involves a multi-step process. Initially, the benzo[c][1,2,5]thiadiazole core is constructed through a series of cyclization reactions. Following this, alkylation introduces the cyclopropyl and acetamide groups under controlled temperature and pH conditions. Common reagents used include cyclopropyl bromide, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods: : On an industrial scale, the compound can be synthesized through a streamlined process that includes:
Bulk preparation of intermediate compounds.
Optimized reaction conditions to ensure high yield and purity.
Utilization of automated reactors and purification systems to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes a variety of reactions, including:
Oxidation: : Often leading to the formation of sulfoxides or sulfones.
Reduction: : Primarily yielding amines or hydroxyl derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions modifying the benzo[c][1,2,5]thiadiazole moiety.
Common Reagents and Conditions: : Reagents such as sodium borohydride for reductions, potassium permanganate for oxidations, and alkyl halides for substitution reactions are frequently employed. Conditions vary from mild to extreme temperatures and acidic to basic environments.
Major Products: : Reactions generally yield derivatives with modified electronic or steric properties, enhancing their utility in further applications.
Scientific Research Applications
2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide finds applications in:
Chemistry: : As a building block for complex molecule synthesis, enabling the exploration of new chemical entities.
Biology: : Investigated for its potential as a bioactive molecule influencing various biological pathways.
Medicine: : Explored as a potential therapeutic agent due to its unique interaction with molecular targets.
Industry: : Utilized in the development of advanced materials, including polymers and electronic devices, due to its robust chemical stability.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. Its structure allows it to fit into active sites, either inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction mechanisms, affecting cellular responses and metabolic processes.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives
The benzo[c][1,2,5]thiadiazole scaffold is a key pharmacophore in various bioactive molecules. Modifications to this core, such as sulfonation or alkylation, significantly influence physicochemical and biological properties.
| Compound Name | Substituents | Key Features | Inferred Properties |
|---|---|---|---|
| Target Compound | 3-methyl, 2,2-dioxido, cyclopropyl-acetamide side chain | Sulfone enhances polarity; cyclopropyl increases lipophilicity | High thermal stability, moderate solubility |
| N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide | 3-methyl, no sulfone, acetamide side chain | Less polar due to absence of sulfone | Lower solubility, reduced metabolic stability |
| 2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide | 3-methyl, 2,2-dioxido, methyl-acetamide side chain | Smaller alkyl group reduces steric hindrance | Higher solubility, potential for improved bioavailability |
The sulfone group in the target compound likely improves aqueous solubility compared to non-sulfonated analogs, while the cyclopropyl moiety may enhance membrane permeability due to its lipophilic nature.
Thiazole vs. Thiadiazole Heterocycles
Thiazole derivatives, such as those reported in Pharmacopeial Forum (e.g., thiazol-5-ylmethyl carbamates), differ from the target compound’s thiadiazole system. Thiadiazoles contain two nitrogen atoms and one sulfur, conferring greater ring rigidity and altered electronic profiles compared to thiazoles (one nitrogen, one sulfur). This distinction impacts binding affinities in biological targets; thiadiazoles may exhibit stronger π-π stacking interactions, while thiazoles could favor hydrogen bonding due to their electron distribution .
Side Chain Modifications
The cyclopropyl group in the acetamide side chain distinguishes the target compound from analogs with linear alkyl chains (e.g., methyl or ethyl). In contrast, the hydroperoxypropan-2-yl and ureido groups in Pharmacopeial Forum compounds introduce reactive oxygen species (ROS)-sensitive moieties, which are absent in the target compound .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s sulfone and cyclopropyl groups may complicate synthesis compared to simpler analogs, requiring specialized reagents or conditions.
- Stability : The sulfone moiety likely improves oxidative stability relative to thioether-containing analogs.
Biological Activity
The compound 2-cyclopropyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide is a hybrid molecule that incorporates a cyclopropyl group and a thiadiazole moiety. This structure suggests potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a cyclopropyl group, an acetamide functional group, and a thiadiazole derivative, which is known for its diverse biological activities.
Anticancer Properties
Research has shown that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:
- HCT116 (Human Colon Cancer) : IC50 values ranging from 0.74 to 10.0 μg/mL were reported for related thiadiazole derivatives .
- MCF-7 (Breast Cancer) : Certain derivatives exhibited IC50 values as low as 0.28 μg/mL, indicating potent activity against this cell line .
The specific compound has not been extensively studied in isolation; however, its structural analogs suggest a promising profile for inhibiting tumor growth.
The proposed mechanism of action for thiadiazole derivatives involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies have indicated that these compounds bind effectively to the active sites of tubulin . This interaction disrupts microtubule formation, leading to apoptosis in cancer cells.
Case Studies
-
Thiadiazole Derivatives Against Cancer Cell Lines :
- A study evaluated various thiadiazole derivatives against multiple cancer types. The most active compounds showed significant inhibition in cell proliferation with IC50 values reflecting their efficacy .
- The introduction of substituents on the phenyl ring was found to enhance anticancer activity significantly.
- Inhibition of Inflammatory Pathways :
Data Summary
| Compound | Cell Line | IC50 (μg/mL) | Mechanism |
|---|---|---|---|
| Thiadiazole A | HCT116 | 3.29 | Tubulin inhibition |
| Thiadiazole B | MCF-7 | 0.28 | Apoptosis induction |
| Thiadiazole C | A549 | 0.52 | Tubulin binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
